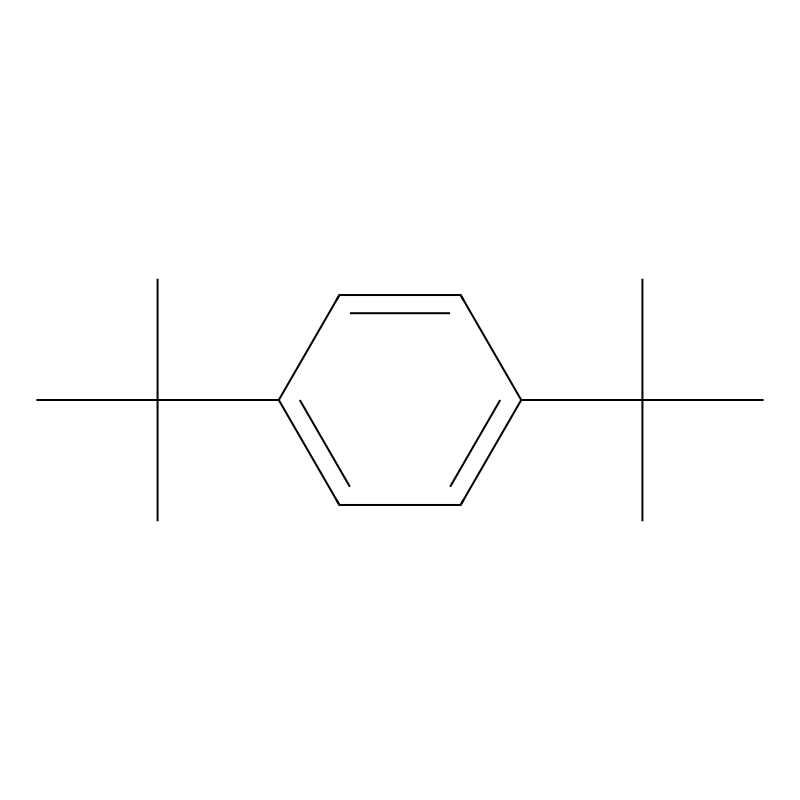1,4-Di-tert-butylbenzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Crystallization Studies:
1,4-Di-tert-butylbenzene (DTBB) is used as a model compound in scientific research to study the process of crystallization. Due to its well-defined structure and symmetrical nature, DTBB crystals exhibit various habits (shapes) depending on the solvent and crystallization conditions used. Researchers can study the factors influencing crystal habit by observing DTBB crystallization under different controlled environments. This information helps in understanding and predicting the crystallization behavior of other molecules, which is crucial in various fields, including drug discovery and materials science.Source: American Chemical Society (.pdf) "Crystallization of 1,4-Di-tert-butylbenzene from Solution": )
Other Applications:
While DTBB is primarily used in crystallization studies, it also finds application in other areas of scientific research, such as:
- Solvent: Due to its non-polar nature, DTBB can be used as a solvent for various organic compounds.
- Intermediate in organic synthesis: DTBB can serve as a starting material for the synthesis of other complex organic molecules.
1,4-Di-tert-butylbenzene is an organic compound with the chemical formula , characterized by a symmetrical structure where two tert-butyl groups are attached to the benzene ring at the para positions. This compound is also known by other names such as benzene, 1,4-bis(1,1-dimethylethyl)- and p-di-tert-butylbenzene. It has a molecular weight of approximately 190.32 g/mol and exhibits distinct physical properties: a melting point of about 79.5 °C and a boiling point of 238 °C .
Not Applicable
DTBB doesn't possess a specific biological function or interact with biological systems in a well-defined way.
- Flammability: Expected to be flammable based on its hydrocarbon structure. Specific flash point data not readily available.
- Toxicity: Limited data exists on the specific toxicity of DTBB. However, as with most organic solvents, it's advisable to handle it with care, avoid inhalation and ingestion, and wear appropriate personal protective equipment (PPE).
While specific biological activities of 1,4-di-tert-butylbenzene are not extensively documented, compounds with similar structures often exhibit varying degrees of biological activity. Some studies suggest that certain derivatives can possess anti-inflammatory and antioxidant properties, although further research is required to establish any definitive biological effects for this specific compound.
1,4-Di-tert-butylbenzene can be synthesized through several methods:
- Friedel-Crafts Alkylation: This is the most common method involving the reaction of tert-butyl chloride with benzene in the presence of a strong Lewis acid catalyst like aluminum chloride. The reaction typically favors the formation of 1,4-di-tert-butylbenzene due to steric factors .
- Kinetic Control: Under specific reaction conditions, such as lower temperatures or particular solvent systems, 1,4-di-tert-butylbenzene can be selectively crystallized from mixtures containing other tert-butyl-substituted benzenes .
Interaction studies involving 1,4-di-tert-butylbenzene focus primarily on its ability to form complexes with other molecules. For instance, it has been shown to interact with thiourea, forming stable inclusion complexes that can be used for product recovery in synthetic processes . Such studies help elucidate its behavior in various chemical environments and its potential applications in material science.
Several compounds share structural similarities with 1,4-di-tert-butylbenzene. Here are some notable examples:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| tert-Butylbenzene | Contains one tert-butyl group; used as a solvent. | |
| 1,3-Di-tert-butylbenzene | Has tert-butyl groups at meta positions; different reactivity patterns. | |
| p-Cymene | Contains a methyl group instead of tert-butyl; used in fragrances. | |
| 2,6-Di-tert-butylphenol | A phenolic compound used as an antioxidant; differs by having a hydroxyl group. |
Uniqueness
1,4-Di-tert-butylbenzene is unique due to its symmetrical structure and the presence of two bulky tert-butyl groups at para positions on the benzene ring. This arrangement provides significant steric hindrance that influences its chemical reactivity and physical properties compared to its analogs. The compound’s ability to selectively crystallize under certain conditions further distinguishes it from similar compounds.
XLogP3
Boiling Point
Melting Point
UNII
GHS Hazard Statements
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Environmental Hazard








